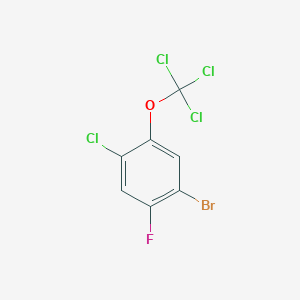

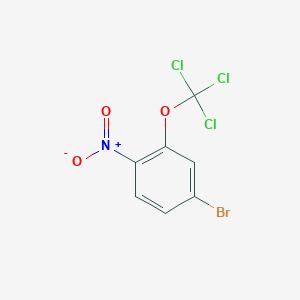

![molecular formula C7H4FN3O B1403991 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde CAS No. 1256785-09-7](/img/structure/B1403991.png)

5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde

Vue d'ensemble

Description

5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde is a chemical compound that has been used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde involves several steps. A key intermediate for the preparation of vericiguat was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material . Another method involves a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles .Molecular Structure Analysis

The structure of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde has been confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde are complex and involve several steps. For instance, the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .Applications De Recherche Scientifique

1. Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

- Application : This compound is used as a starting material in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds .

- Method : The synthesis involves a reaction with 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .

- Results : This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .

2. TRK Inhibitors

- Application : Pyrazolo[3,4-b]pyridine derivatives, which can be synthesized from 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, have been evaluated as TRK inhibitors .

- Method : The synthesis and biological evaluation of these derivatives were carried out, and their activities to inhibit TRKA were evaluated .

- Results : Among the synthesized compounds, one showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

3. Synthesis of Vericiguat

- Application : 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a derivative of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, is a key intermediate for the preparation of Vericiguat , a medication used to treat heart failure.

- Method : The synthesis was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material .

- Results : The overall yield of the synthesis was 48.3% .

4. FGFR Inhibitors

- Application : Pyrazolo[3,4-b]pyridine derivatives, which can be synthesized from 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, have been evaluated as FGFR inhibitors . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, making FGFR inhibitors important for cancer therapy .

- Method : The synthesis and biological evaluation of these derivatives were carried out .

- Results : The research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

5. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors

- Application : Pyrazolo[3,4-b]pyridine derivatives, which can be synthesized from 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, have been evaluated as TRK inhibitors . Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression cause cancer .

- Method : Based on scaffold hopping and computer-aid drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .

- Results : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

6. Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

- Application : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . These compounds have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .

- Method : The synthesis of these compounds often starts from both a preformed pyrazole .

- Results : These compounds have been used in a wide range of biomedical applications .

Propriétés

IUPAC Name |

5-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O/c8-4-1-5-6(3-12)10-11-7(5)9-2-4/h1-3H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWYUZZHWWDYPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNC(=C21)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856892 | |

| Record name | 5-Fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde | |

CAS RN |

1256785-09-7 | |

| Record name | 5-Fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

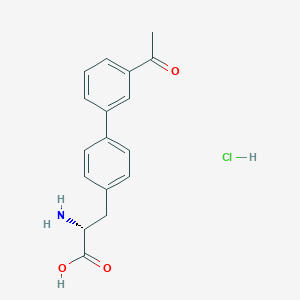

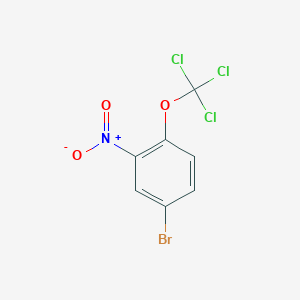

![1-Bromo-2-[chloro(difluoro)methoxy]-4,5-difluoro-benzene](/img/structure/B1403912.png)

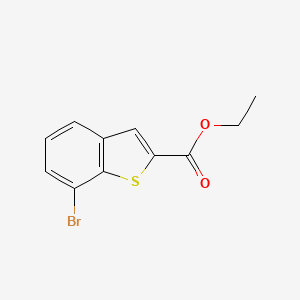

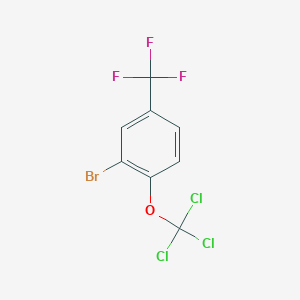

![1-Bromo-2-chloro-3-[chloro-(difluoro)methoxy]benzene](/img/structure/B1403913.png)

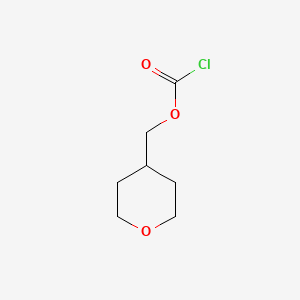

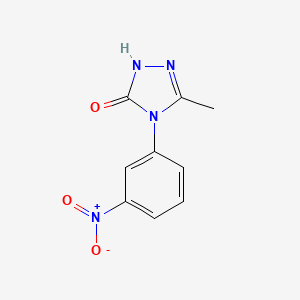

![6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1403917.png)

![2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene](/img/structure/B1403920.png)

![2-Bromo-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene](/img/structure/B1403921.png)